tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
One common method involves the use of 1-Boc-piperazine, which undergoes Buchwald-Hartwig coupling reactions with aryl halides . The reaction conditions typically include the use of CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include aryl halides, CuBr, and K3PO4 . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cross-coupling of 1-Boc-piperazine with aryl iodides results in the formation of substituted piperazine derivatives .
Scientific Research Applications
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been evaluated for its antibacterial and antifungal activities . The compound has shown activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Candida albicans and Aspergillus niger . Additionally, it is used in pharmaceutical testing as a high-quality reference standard .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound’s fluorinated quinoline moiety plays a crucial role in its biological activity . The compound’s reactivity and selectivity are attributed to the presence of the fluorine atom, which can influence its binding affinity and interactions with biological targets .
Comparison with Similar Compounds
tert-Butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl piperazine-1-carboxylate and tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the 6-fluoroquinolin-8-yl moiety in this compound makes it unique and contributes to its distinct reactivity and selectivity .
Properties
Molecular Formula |
C18H22FN3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22FN3O2/c1-18(2,3)24-17(23)22-9-7-21(8-10-22)15-12-14(19)11-13-5-4-6-20-16(13)15/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
ZKTYZZJHXQAKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=CC(=C2)F)C=CC=N3 |
Origin of Product |
United States |
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